2-Methyl-1,3-benzoxazol-4-amine
Overview
Description
2-Methyl-1,3-benzoxazol-4-amine (also known as MBX) is an organic compound that has been gaining attention in recent years for its potential applications in a variety of scientific fields. MBX is a derivative of benzoxazole, a heterocyclic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. Its unique structure gives MBX a wide range of properties, such as high solubility in both water and organic solvents, low toxicity, and a low melting point. As a result, MBX has been used in a variety of applications, including organic synthesis, drug design, and biochemistry.
Scientific Research Applications
Synthetic Organic Chemistry
“2-Methyl-1,3-benzoxazol-4-amine” is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Medicinal Applications
The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Pharmaceutical Applications
In the pharmaceutical industry, “2-Methyl-1,3-benzoxazol-4-amine” is used in the synthesis of novel heterocycles as anticancer agents .
Industrial Applications
In industrial areas, “2-Methyl-1,3-benzoxazol-4-amine” is used in the synthesis of benzoxazole via different pathways .
Green Chemistry
A facile, green, and efficient method for the direct oxidative amination of benzoxazoles using heterocyclic ionic liquid as catalyst has been developed . The reaction proceeded smoothly at room temperature and gave the desirable 2-aminobenzoxazoles with good to excellent yields (up to 97%) .
Cancer Research
It was very interesting to note that the compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
properties
IUPAC Name |
2-methyl-1,3-benzoxazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEULNBJKLTXMSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442335 | |
Record name | 2-Methyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3-benzoxazol-4-amine | |
CAS RN |
342897-54-5 | |
Record name | 2-Methyl-1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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